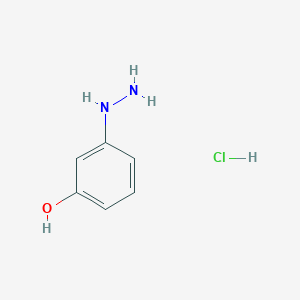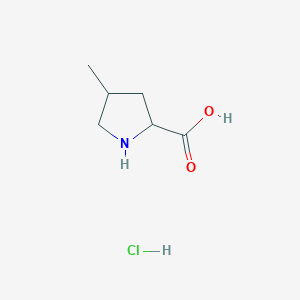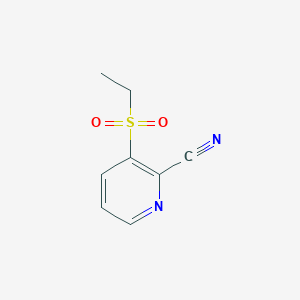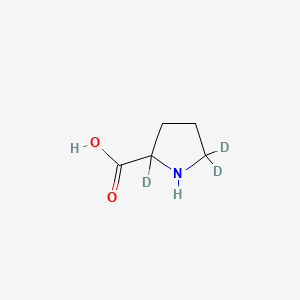
N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine: is a specialized organosilicon compound. It is characterized by the presence of both fluorinated alkyl groups and silane functionalities, making it a unique compound with distinct chemical properties. This compound is often used in various industrial and scientific applications due to its unique combination of hydrophobic and oleophobic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine typically involves the reaction of a fluorinated alkylsilane with a suitable amine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The process also includes purification steps such as distillation and recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the silane groups to silanols.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of silanols.
Substitution: Formation of substituted fluorinated alkyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in the synthesis of fluorinated organic compounds.
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties.
Biology:
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays and imaging techniques.
Medicine:
Drug Delivery: Its unique properties make it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings for textiles and other materials to provide water and oil repellency.
Electronics: The compound is used in the electronics industry for the fabrication of water-repellent surfaces on electronic components.
Mecanismo De Acción
The mechanism by which N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine exerts its effects is primarily through its interaction with surfaces and molecules. The fluorinated alkyl groups provide a low surface energy, leading to hydrophobic and oleophobic properties. The silane groups can form strong bonds with various substrates, enhancing the durability of the coatings or modifications.
Comparación Con Compuestos Similares
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound is similar in structure but lacks the fluorinated alkyl groups, making it less hydrophobic.
N,N,N-Trimethyl-1,3-propanediamine: Another similar compound but with different alkyl chain lengths and functionalities.
Uniqueness: N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine is unique due to its combination of fluorinated alkyl groups and silane functionalities, providing both hydrophobic and oleophobic properties along with strong substrate bonding capabilities.
Propiedades
Número CAS |
879881-65-9 |
|---|---|
Fórmula molecular |
C13H19F13N2Si |
Peso molecular |
478.37 g/mol |
Nombre IUPAC |
N-[dimethylamino-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19F13N2Si/c1-27(2)29(5,28(3)4)7-6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6-7H2,1-5H3 |
Clave InChI |
NTTVPRMNUJGUJM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)


![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)








![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
